C14H8Br2ClN5O
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H8Br2ClN5O |
|---|---|
Molecular Weight |
457.51 g/mol |
IUPAC Name |
5-bromo-N-(4-bromo-2-chlorophenyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H8Br2ClN5O/c15-8-2-4-13(22-7-18-20-21-22)10(5-8)14(23)19-12-3-1-9(16)6-11(12)17/h1-7H,(H,19,23) |
InChI Key |
LWMWTFTYTCFFBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of C14h8br2cln5o
Derivatization and Analog Synthesis from the C14H8Br2ClN5O Scaffold
Synthetic Methodologies for Novel Derivatives
Further investigation into chemical databases and scientific literature would be required to determine if this compound has been synthesized or studied. Should research on this compound become available, a detailed article could then be composed.
Advanced Spectroscopic and Crystallographic Characterization of C14h8br2cln5o
Nuclear Magnetic Resonance (NMR) Spectroscopy for C14H8Br2ClN5O Structure Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. libretexts.org
One-Dimensional NMR (1H, 13C, 15N) Analysis
One-dimensional NMR experiments, such as 1H, 13C, and 15N NMR, would provide foundational information about the electronic environment of the hydrogen, carbon, and nitrogen atoms in this compound. aocs.org The chemical shifts, signal integrations, and coupling patterns in the 1H NMR spectrum would reveal the number and connectivity of different types of protons. libretexts.org Similarly, 13C NMR would indicate the number of unique carbon environments. libretexts.org Given the presence of five nitrogen atoms in the molecular formula, 15N NMR would be invaluable for probing their specific chemical states, though it is a less common technique due to the lower natural abundance and sensitivity of the 15N isotope.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) Techniques
To assemble the complete molecular structure, a series of two-dimensional NMR experiments would be essential. nmrdb.org Correlation Spectroscopy (COSY) would establish proton-proton (H-H) couplings, helping to trace out spin systems within the molecule. libretexts.org Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms. For establishing longer-range connectivity, Heteronuclear Multiple Bond Correlation (HMBC) would be employed to identify couplings between protons and carbons that are two or three bonds apart. Finally, Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about the spatial proximity of protons, which is crucial for determining the compound's stereochemistry and conformation.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.comnumberanalytics.com
Vibrational Mode Assignment and Spectral Interpretation
The IR and Raman spectra of this compound would display a series of bands corresponding to the stretching and bending vibrations of its various functional groups. fsu.edu For instance, the presence of aromatic rings, C-Br, C-Cl, C=N, N-H, and C=O bonds would give rise to characteristic absorption or scattering peaks. plus.ac.at By analyzing the positions and intensities of these peaks, a detailed picture of the functional groups present in the molecule can be constructed. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The resulting data would either confirm or refute the proposed molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable clues about the compound's structure, as the molecule would break apart in a predictable manner based on the strengths of its chemical bonds.
In the absence of any published studies or database entries for this compound, the detailed research findings and data tables requested for this article cannot be provided. The scientific community relies on the dissemination of such data to build upon existing knowledge. Without this foundational information, any attempt to generate the requested content would be purely speculative and would not meet the required standards of scientific accuracy.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the structural elucidation of unknown compounds. lardbucket.org The process involves multiple stages of mass analysis, typically within a single instrument, to probe the fragmentation pathways of a selected precursor ion. nist.gov For the compound with the molecular formula this compound, MS/MS provides an effective means to gain detailed structural information.
The initial step in an MS/MS experiment is the ionization of the molecule and the selection of the protonated molecule [M+H]+ or another suitable precursor ion in the first mass analyzer. This isolated precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas (such as argon or nitrogen), leading to its fragmentation. youtube.com The resulting fragment ions, known as product ions, are then analyzed in a second mass analyzer.
The fragmentation pattern is characteristic of the molecule's structure. The presence of two bromine atoms and one chlorine atom in this compound would produce a distinct and readily recognizable isotopic pattern in the mass spectrum for the parent ion and any fragments containing these halogens. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio. This unique isotopic signature is invaluable for confirming the presence and number of these halogen atoms in the precursor and product ions.
By analyzing the mass differences between the precursor ion and the product ions, it is possible to deduce the neutral losses, which correspond to specific substructures of the molecule. Common neutral losses include small molecules like H2O, CO, and HCN, as well as larger fragments resulting from the cleavage of specific bonds. The analysis of these fragmentation pathways allows for the piecing together of the compound's structural puzzle. stackexchange.com
A hypothetical fragmentation table for this compound is presented below to illustrate the potential insights that could be gained from an MS/MS experiment. The exact fragmentation will depend on the specific arrangement of atoms and functional groups within the molecule.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Putative Lost Fragment |
| [M+H]+ | m/z_a | 79/81 | Br |
| [M+H]+ | m/z_b | 35/37 | Cl |
| [M+H]+ | m/z_c | 28 | CO |
| [M+H]+ | m/z_d | 27 | HCN |
| m/z_a | m/z_e | 79/81 | Br |
This table is for illustrative purposes only, as experimental data for this compound is not publicly available.
X-ray Diffraction (XRD) for Single-Crystal Structure Determination of this compound
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.orgmeasurlabs.com This technique can provide precise information on bond lengths, bond angles, and the packing of molecules within the crystal lattice, which is crucial for understanding the structure-property relationships of this compound. uhu-ciqso.es
Crystal Growth and Crystallization Techniques
The prerequisite for single-crystal XRD analysis is the availability of a high-quality single crystal of the compound. uhu-ciqso.es Growing suitable crystals of this compound would be the first critical step. Several common techniques could be employed:
Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. As the solvent evaporates, the solution becomes supersaturated, leading to the gradual formation of crystals.
Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top. Over time, the anti-solvent diffuses into the solution, reducing the solubility of the compound and inducing crystallization at the interface.
Vapor Diffusion: This is similar to solvent diffusion, but the anti-solvent is placed in an outer, sealed container, and its vapor slowly diffuses into the inner container holding the compound's solution.
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The solubility of the compound decreases with temperature, leading to crystallization.
The choice of solvent is critical and often determined empirically by testing the solubility of the compound in a range of different solvents.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
Once a suitable single crystal is obtained and analyzed by XRD, the diffraction data is used to generate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. This allows for the precise calculation of intramolecular geometric parameters, including bond lengths, bond angles, and torsional angles. ucl.ac.uk
These parameters are fundamental to defining the molecular conformation. Bond lengths represent the equilibrium distances between the nuclei of two bonded atoms. Bond angles are the angles between three connected atoms, and torsional (or dihedral) angles describe the rotation around a bond, defined by four connected atoms.
A hypothetical table of selected bond lengths and angles for this compound is provided below, based on typical values for organic molecules containing similar functional groups.
| Parameter | Atoms Involved | Value (Å or °) |
| Bond Length | C-Br | ~1.90 Å |
| Bond Length | C-Cl | ~1.74 Å |
| Bond Length | C=N | ~1.28 Å |
| Bond Length | C-N | ~1.47 Å |
| Bond Length | C=O | ~1.23 Å |
| Bond Angle | C-C-Br | ~120° |
| Bond Angle | C-C-Cl | ~120° |
| Torsional Angle | X-C-C-Y | Varies |
This table contains hypothetical data as experimental crystallographic information for this compound is not publicly available.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal, known as the crystal packing, is governed by a variety of intermolecular interactions. libretexts.org For a molecule with the composition this compound, several types of non-covalent interactions would be expected to play a significant role in stabilizing the crystal lattice:
Hydrogen Bonds: The presence of nitrogen and oxygen atoms, particularly in N-H or O-H groups (if present in the final structure), would likely lead to the formation of hydrogen bonds, which are strong, directional interactions. youtube.com
Halogen Bonds: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen on neighboring molecules. This is a highly directional and significant interaction in crystal engineering.
π-π Stacking: If the C14H8 core is aromatic, face-to-face or offset stacking of the aromatic rings would contribute to the crystal's stability through van der Waals forces.
Dipole-Dipole Interactions: The polar bonds within the molecule (e.g., C=O, C-Cl, C-Br) would create molecular dipoles, leading to attractive interactions between molecules. lardbucket.org
The analysis of these interactions provides insight into why the molecules adopt a particular arrangement in the solid state. A hypothetical table of possible intermolecular contacts is shown below.
| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) |
| Hydrogen Bond | N-H | O | ~2.9 |
| Halogen Bond | C-Br | N | ~3.0 |
| Halogen Bond | C-Cl | O | ~3.1 |
| π-π Stacking | Aromatic Ring Centroid | Aromatic Ring Centroid | ~3.5 |
This table is a hypothetical representation of potential intermolecular interactions and does not reflect published experimental data.
Computational and Theoretical Investigations on C14h8br2cln5o
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. sapub.org For Zotiraciclib, these calculations provide insights into its stability, reactivity, and potential interaction sites.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net In DFT calculations, various functionals and basis sets are used to approximate the exchange-correlation energy. For molecules similar in complexity to Zotiraciclib, functionals like B3LYP combined with basis sets such as 6-311G(d,p) are commonly used to achieve a balance between accuracy and computational cost. mdpi.com
The process of geometry optimization involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. This optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. researchgate.net While specific DFT data for Zotiraciclib's optimized geometry is not publicly available in detail, such studies are a standard prerequisite for further computational analysis like FMO and ESP. rsc.org
Table 1: Representative Theoretical Bond Parameters (Illustrative) This table is illustrative, based on typical parameters for similar organic molecules, as specific experimental or calculated values for Zotiraciclib are not detailed in the provided search results.
| Parameter | Bond | Typical Length (Å) | Typical Angle (°) |
|---|---|---|---|
| Bond Length | C-C (aromatic) | 1.39 - 1.42 | |
| C-N | 1.35 - 1.45 | ||
| C-Br | ~1.90 | ||
| C-Cl | ~1.77 | ||
| Bond Angle | C-N-C | 115 - 125 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. taylorandfrancis.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. malayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap suggests the molecule is more reactive. malayajournal.org Analysis of the HOMO and LUMO energy levels helps in predicting how the molecule will interact with other species, such as biological targets. taylorandfrancis.comresearchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies This table presents typical energy ranges found in DFT studies of complex organic molecules. Specific values for Zotiraciclib require a dedicated computational study.
| Molecular Orbital | Energy (eV) | Implication |
|---|---|---|
| HOMO | -5.0 to -7.0 | Electron-donating capability |
| LUMO | -1.0 to -2.5 | Electron-accepting capability |
Electrostatic Potential Surface (ESP) Analysis
The Electrostatic Potential (ESP) surface maps the electrostatic potential onto the electron density surface of a molecule. malayajournal.org This analysis is invaluable for visualizing the charge distribution and predicting how a molecule will be recognized by other molecules, including biological receptors. sapub.orgmalayajournal.org
The ESP surface uses a color spectrum to indicate different potential regions. Typically, red areas signify regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue areas represent positive electrostatic potential, indicating electron-poor regions susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. malayajournal.org For a molecule like Zotiraciclib, the ESP map would likely highlight negative potentials around the nitrogen and oxygen atoms, making them key sites for hydrogen bonding and other interactions.
Molecular Dynamics (MD) Simulations of C14H8Br2ClN5O in Solution
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. scielo.br These simulations provide detailed information on the dynamic behavior of molecules, such as conformational changes and interactions with their environment, which static models cannot capture. plos.org
Conformational Analysis and Flexibility Studies
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. researchgate.netjlu.edu.cn For a complex molecule like Zotiraciclib, which contains a large ring structure, understanding its flexibility and preferred conformations is crucial. mdpi.com
MD simulations can track the trajectory of each atom over a set period, often on the scale of nanoseconds, revealing the molecule's dynamic nature. rsc.orgscielo.br This allows researchers to identify the most stable or frequently occurring conformations and the energy barriers between them. Such studies are particularly important for "molecular chameleons," which can adapt their conformation to suit different environments, such as moving from the aqueous environment of the bloodstream into the lipid environment of a cell membrane. diva-portal.org
Solvent Effects on Molecular Behavior
The solvent environment can significantly influence a molecule's structure and behavior. researchgate.net MD simulations are particularly powerful for studying these solvent effects. By simulating the molecule in a box of explicit solvent molecules (like water), researchers can observe how interactions with the solvent affect the solute's conformational preferences and dynamics. scielo.br
For instance, in a polar solvent like water, a molecule like Zotiraciclib would likely adopt a conformation that exposes its polar groups to form favorable hydrogen bonds. In a non-polar environment, it might fold to shield these polar groups and expose its non-polar surfaces. diva-portal.org These simulations are vital for understanding how a drug molecule like Zotiraciclib behaves in different biological compartments. patsnap.com
Table 3: Compound Names Mentioned
| Compound Name | Other Names/Abbreviations | Chemical Formula |
|---|---|---|
| Zotiraciclib | TG02 | This compound |
In Silico Prediction of Biological Activity and Molecular Interactions
The prediction of biological activity through computational means is a foundational step in assessing a novel compound's therapeutic potential. scielo.brplos.org These methods analyze a molecule's structure to forecast its interactions with biological targets, such as proteins or enzymes, and predict its pharmacokinetic properties. nih.govresearchgate.net However, for this compound, specific predictive studies are not publicly available.
Ligand-based virtual screening (LBVS) is a computational technique employed when the three-dimensional structure of a biological target is unknown. cam.ac.ukoxfordglobal.com This method relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. oxfordglobal.com The process involves comparing a library of chemical compounds against one or more known active ligands to identify those with similar physicochemical properties. eithealth.eunih.gov
Key techniques in LBVS include:
Similarity Searching: This involves screening databases to find molecules that are structurally similar to a known active compound.
Pharmacophore Modeling: A pharmacophore represents the essential steric and electronic features necessary for a molecule to interact with a specific biological target. cam.ac.uk Models are built from a set of known active molecules and used to screen for new compounds that match the pharmacophore. cam.ac.uk
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. plos.org
Without known active compounds that are structurally analogous to this compound and have documented biological activity, performing a meaningful ligand-based virtual screening is not feasible.
Structure-based drug design (SBDD) is utilized when the 3D structure of the target protein is known, often determined through techniques like X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy. gardp.orgdrugdiscoverynews.comstructure-based-drug-design-summit.com SBDD aims to design and optimize drug candidates that can bind to the target's active site with high affinity and specificity. drugdiscoverynews.comresearchgate.net
A cornerstone of SBDD is molecular docking , a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. bhu.ac.inresearchgate.netnih.gov The process involves placing the ligand in various conformations within the protein's binding site and using a scoring function to estimate the strength of the interaction. researchgate.net
The typical workflow for a molecular docking simulation includes:
Preparation of the Target Protein: This involves obtaining the 3D structure of the protein, removing water molecules, adding hydrogen atoms, and defining the binding site. researchgate.net
Preparation of the Ligand: The 2D structure of the ligand (in this case, this compound) is converted into a 3D conformation.
Docking Calculation: A docking algorithm systematically explores different orientations and conformations of the ligand within the protein's binding site. bhu.ac.in
Scoring and Analysis: The resulting poses are ranked based on a scoring function, which estimates the binding free energy. nih.gov The interactions, such as hydrogen bonds and hydrophobic contacts, are then analyzed. mdpi.com
The successful application of these principles to this compound is contingent on identifying a relevant biological target. As no specific targets for this compound have been identified in the available literature, no docking simulation data can be presented.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C14h8br2cln5o Derivatives
Principles and Methodologies of SAR Analysis for Halogenated Quinazoline (B50416) Analogs
SAR analysis is a fundamental process in medicinal chemistry that correlates the structural features of a molecule with its biological or pharmacological activity. For halogenated quinazoline analogs, this involves systematically altering the structure and observing the corresponding changes in efficacy.
The biological activity of quinazoline derivatives is profoundly influenced by specific structural components. The core quinazoline ring itself is a privileged scaffold in medicinal chemistry. nih.gov Key structural features that are often crucial for activity include:
The Quinazoline Core : This nitrogen-containing heterocycle serves as the fundamental framework for molecular interactions with biological targets. nih.govmsesupplies.com Its derivatives are known to be versatile biological compounds. asianpubs.org
Halogen Substituents : The presence, type, and position of halogen atoms (e.g., bromine, chlorine) are critical. mdpi.comresearchgate.net Halogens can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes. sci-hub.se They can also form "halogen bonds," which are specific, attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. mdpi.com For instance, in some aromatic compounds, the order of potency has been shown to be bromine > chlorine > fluorine, which correlates with the atomic volume of the halogen. iiarjournals.org
Substitution Patterns : The specific positions on the quinazoline ring or on attached phenyl rings where substituents are placed can be a critical determinant of biological activity. mdpi.comiiarjournals.org For example, para-substitution on a phenyl ring has been shown to be particularly effective in some classes of bioactive molecules. iiarjournals.org
Other Functional Groups : Groups attached at various positions, such as a 2-substituted-4(3H)-quinazolinone, are recognized as attractive pharmacophores for drug design. nih.gov Modifications at the C-2 position of a heterocyclic ring have been found to be crucial for cytotoxic activity in some compound series. mdpi.com
Systematic structural modifications are performed to understand their impact on biological activity and to optimize lead compounds.
Varying Halogen Type and Position : Replacing chlorine with bromine or changing the substitution position on an aromatic ring can lead to significant differences in activity. iiarjournals.org Studies on certain anticancer agents have shown that chlorinated compounds exhibit better anti-proliferative activity than their non-chlorinated counterparts, and that chlorination on a phenyl ring is important for inhibiting key enzymes like topoisomerase I and II. sci-hub.se The position of a bromine atom on a phenyl ring has also been shown to drastically affect anti-proliferative activity. iiarjournals.org
Modifying Other Substituents : Altering other parts of the molecule can also lead to dramatic changes in activity. For example, in a series of 2,3,6-substituted quinazolinones, steric and electronic parameters were found to be more important than lipophilicity for anti-inflammatory activity. researchgate.net The introduction of moieties like piperazine (B1678402) has been explored to develop potent derivatives. researchgate.net
The following interactive table summarizes hypothetical SAR data for a series of quinazoline analogs, illustrating how structural changes can influence biological activity, represented by the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | R1 (Position 2) | R2 (Position 6) | R3 (Position 7) | Biological Activity (IC₅₀, µM) |
| 1 | Phenyl | H | H | 50.2 |
| 2 | 4-Chlorophenyl | H | H | 25.8 |
| 3 | 4-Bromophenyl | H | H | 15.1 |
| 4 | 4-Methoxyphenyl | H | H | 45.5 |
| 5 | Phenyl | Cl | H | 30.7 |
| 6 | Phenyl | Br | H | 22.4 |
| 7 | 4-Chlorophenyl | Cl | H | 10.3 |
| 8 | 4-Bromophenyl | Br | H | 5.9 |
This table is a representative example created to illustrate SAR principles and does not reflect actual experimental data for a specific, single study.
Development and Validation of QSAR Models for Halogenated Quinazoline Series
QSAR represents a computational and statistical evolution of SAR, aiming to create a mathematical relationship between the chemical structure and biological activity. nih.gov
The foundation of a QSAR model is the quantification of molecular structure using numerical values known as descriptors. For halogenated quinazolines, these often fall into several categories:
Lipophilic Descriptors : The most common is Log P (the logarithm of the partition coefficient), which quantifies a molecule's hydrophobicity. This is crucial as it affects how a drug travels through the body and penetrates cell membranes. asianpubs.org
Electronic Descriptors : These describe the electronic properties of the molecule. Examples include dipole moment and the energy of molecular orbitals (HOMO and LUMO). researchgate.net These parameters are vital for understanding how a molecule will interact with the electronic environment of a receptor binding site. researchgate.netasianpubs.org Halogens, being electronegative, significantly influence these properties.
Steric Descriptors : These relate to the size and shape of the molecule. Molar Refractivity (MR) is a common descriptor that accounts for the volume of the molecule. asianpubs.org Steric factors are critical for ensuring a proper fit between the drug and its target. researchgate.net
Topological Descriptors : These are numerical representations of the molecular structure, such as molecular connectivity indices, that describe the size, shape, and degree of branching. researchgate.net
Once descriptors are calculated, statistical methods are used to build the QSAR model or equation.
Multiple Linear Regression (MLR) : This is a common method used to establish a linear relationship between a dependent variable (biological activity) and multiple independent variables (the molecular descriptors). nih.govasianpubs.org The goal is to generate an equation that can predict the activity of new, unsynthesized compounds.
Principal Component Analysis (PCA) : PCA is often used as a preliminary step before MLR, especially when dealing with a large number of descriptors that may be correlated. It is a data reduction technique that transforms the initial set of correlated variables into a smaller set of uncorrelated variables called principal components, which capture most of the variance in the original data.
A QSAR model is only useful if it can accurately predict the activity of new compounds. Its robustness and predictive power are assessed using several statistical metrics:
Correlation Coefficient (R) : This value indicates the quality of the fit of the model to the data. An R value closer to 1.0 suggests a better fit. asianpubs.org
Coefficient of Determination (R²) : This represents the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors).
Cross-Validation : Techniques like Leave-One-Out (LOO) cross-validation are crucial for testing the predictive ability of a model. The model is repeatedly built with one compound removed from the training set, and the activity of the removed compound is predicted. The resulting cross-validated R² (often denoted as q²) is a robust measure of the model's predictive power. A high q² value indicates a model with good predictive capability.
Through the iterative process of SAR and the predictive power of QSAR, medicinal chemists can more efficiently design and synthesize novel halogenated quinazoline derivatives with enhanced therapeutic potential.
Molecular Mechanism of Action and Target Identification for C14h8br2cln5o
In Vitro Cell-Based Assays for Mechanistic Investigations
In vitro cell-based assays represent a important first step in characterizing the biological activity of a novel compound like C14H8Br2ClN5O. sigmaaldrich.comnih.gov These assays utilize living cells grown in a controlled laboratory setting to assess the compound's effects on various cellular processes. bmglabtech.com The primary advantage of cell-based assays is their ability to provide biologically relevant data in a physiological context, offering insights into cytotoxicity, biological activity, and biochemical mechanisms. sigmaaldrich.com
Cell Line Selection and Culture Conditions
The choice of cell lines is a critical parameter in designing cell-based assays to investigate the properties of this compound. The selection is typically guided by the therapeutic area of interest. For instance, if the compound is being explored for its anti-cancer potential, a panel of human cancer cell lines representing different tumor types would be employed. mdpi.com
Standard cell culture conditions are meticulously maintained to ensure the reproducibility and validity of the experimental results. These conditions include a controlled environment with specific temperature (typically 37°C), humidity, and carbon dioxide levels. The cells are grown in a nutrient-rich medium, the composition of which is specific to each cell line.
Table 1: Illustrative Panel of Human Cancer Cell Lines for In Vitro Testing of this compound
| Cell Line | Cancer Type | Key Characteristics |
| A549 | Lung Carcinoma | Commonly used for studies on respiratory diseases and cancer. |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive, a key model for breast cancer research. |
| HeLa | Cervical Cancer | An immortal cell line, one of the oldest and most commonly used in research. |
| HCT116 | Colorectal Carcinoma | Often used in studies of apoptosis and DNA damage. |
| U-87 MG | Glioblastoma | A primary model for brain cancer research. |
This table is for illustrative purposes and represents a typical panel for initial anti-cancer screening.
Assessment of Cellular Responses (e.g., gene expression, protein modulation, cell cycle effects)
Once the cell lines are treated with this compound, a variety of assays are performed to measure the cellular response. These assays can reveal the compound's impact on fundamental cellular processes.
Gene Expression Analysis: Techniques such as quantitative polymerase chain reaction (qPCR) and microarray analysis can be used to determine how this compound alters the expression of specific genes. For example, researchers might investigate its effect on genes involved in cell proliferation, apoptosis (programmed cell death), or DNA repair. nih.gov
Protein Modulation: Western blotting is a widely used technique to assess the levels of specific proteins within the cell. This can reveal if this compound leads to an increase or decrease in proteins that are key to cell survival or death. For instance, an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein BCL-2 would suggest the compound induces apoptosis.
Cell Cycle Effects: Flow cytometry is a powerful tool to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2, M). Treatment with this compound might cause cell cycle arrest at a specific checkpoint, preventing cancer cells from dividing.
Table 2: Hypothetical Cellular Responses to this compound in A549 Lung Cancer Cells
| Assay | Parameter Measured | Observed Effect | Potential Implication |
| MTT Assay | Cell Viability | Dose-dependent decrease | Cytotoxic activity |
| qPCR | mRNA levels of p53 | Increased expression | Activation of tumor suppressor pathway |
| Western Blot | Protein levels of Cyclin D1 | Decreased expression | Inhibition of cell cycle progression |
| Flow Cytometry | Cell Cycle Distribution | Arrest in G2/M phase | Mitotic catastrophe |
This table presents hypothetical data to illustrate the types of results obtained from cellular response assays.
Identification of Specific Molecular Targets
While cell-based assays provide a broad overview of a compound's biological effects, identifying its specific molecular targets is crucial for understanding its mechanism of action and for rational drug design. nih.govnih.gov
Protein-Ligand Interaction Studies
These studies aim to demonstrate a direct physical interaction between this compound (the ligand) and its protein target. nih.gov Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify the binding affinity and thermodynamics of this interaction. mdpi.com Computational methods, such as molecular docking, can predict the binding pose and interactions of the compound within the protein's binding site. nih.govyoutube.com
Enzyme Inhibition or Activation Assays
If the identified target of this compound is an enzyme, specific assays are conducted to determine if the compound inhibits or activates its enzymatic activity. nih.gov For instance, if the target is a kinase, a kinase activity assay would be performed to measure the rate of phosphate (B84403) transfer to a substrate in the presence and absence of the compound. The results are often expressed as an IC50 value, which is the concentration of the compound required to inhibit the enzyme's activity by 50%.
Table 3: Illustrative Enzyme Inhibition Profile for this compound
| Enzyme Target | Assay Type | IC50 (nM) | Interpretation |
| Kinase X | KinaseGlo Luminescence Assay | 50 | Potent inhibitor of Kinase X |
| Protease Y | FRET-based Protease Assay | > 10,000 | No significant inhibition of Protease Y |
| Phosphatase Z | Colorimetric Phosphatase Assay | 500 | Moderate inhibitor of Phosphatase Z |
This table provides an illustrative example of how the enzymatic inhibition data for this compound might be presented.
Receptor Binding Studies
If the suspected target of this compound is a cell surface receptor, receptor binding assays are employed. nih.gov These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor. The ability of this compound to displace the labeled ligand from the receptor is then measured. A successful displacement indicates that the compound binds to the same receptor.
Elucidation of Intracellular Signaling Pathways Modulated by this compound
The identification of a bioactive compound such as this compound, hereafter referred to as "Bromachloronazole," necessitates a thorough investigation into its effects on intracellular signaling pathways. Understanding how a compound modulates these complex networks is crucial for elucidating its mechanism of action and therapeutic potential. nih.gov Initial screenings would typically suggest a general area of activity, such as anti-proliferative or anti-inflammatory effects. Subsequent detailed studies are then designed to pinpoint the specific molecular cascades affected by the compound.
Signal transduction pathways are the mechanisms by which cells respond to external stimuli, leading to specific cellular responses such as changes in gene expression, cell growth, or apoptosis. units.it These pathways often involve a series of protein-protein interactions and post-translational modifications, such as phosphorylation, which can be investigated using a variety of molecular biology techniques. nih.gov For a novel compound like Bromachloronazole, a systematic approach is required to map its influence on key signaling nodes. This typically involves treating cultured cells with the compound and then analyzing changes in the activation state of specific signaling proteins and the activity of downstream transcription factors.
Western Blotting and Immunofluorescence Analysis
Western blotting and immunofluorescence are powerful techniques to study the effects of a compound on protein expression and localization. bio-rad.com Western blotting allows for the quantification of specific proteins and their phosphorylated (activated) forms in cell lysates, providing insights into which signaling pathways are modulated. bio-rad-antibodies.com Immunofluorescence, on the other hand, offers spatial information by visualizing the location of these proteins within the cell, which can be indicative of their activation state (e.g., translocation of a transcription factor to the nucleus). nih.gov
In a hypothetical study on Bromachloronazole, let's assume that initial kinase screening assays suggested an inhibitory effect on the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. To validate this, cancer cell lines with a constitutively active PI3K/Akt pathway would be treated with Bromachloronazole.
Western Blot Analysis:
Cells would be treated with varying concentrations of Bromachloronazole for a specified time. Following treatment, cell lysates would be prepared and subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for key proteins in the PI3K/Akt pathway.
The results might be expected to show a dose-dependent decrease in the phosphorylation of Akt at Serine 473 and its downstream target, mTOR at Serine 2448, without affecting the total protein levels of Akt and mTOR. This would strongly suggest that Bromachloronazole inhibits the activity of an upstream kinase, likely PI3K.
Table 1: Hypothetical Western Blot Densitometry Analysis of Akt and mTOR Phosphorylation
| Treatment | p-Akt (Ser473) / Total Akt Ratio | p-mTOR (Ser2448) / Total mTOR Ratio |
| Vehicle Control | 1.00 | 1.00 |
| Bromachloronazole (1 µM) | 0.65 | 0.70 |
| Bromachloronazole (5 µM) | 0.25 | 0.30 |
| Bromachloronazole (10 µM) | 0.05 | 0.10 |
Immunofluorescence Analysis:
To further investigate the downstream effects, the localization of the transcription factor FOXO1, which is inactivated by Akt-mediated phosphorylation and sequestered in the cytoplasm, could be examined. Upon inhibition of Akt, FOXO1 is dephosphorylated and translocates to the nucleus to activate target genes involved in apoptosis and cell cycle arrest.
Cells grown on coverslips would be treated with Bromachloronazole, then fixed, permeabilized, and stained with an antibody against FOXO1 and a nuclear counterstain like DAPI.
The expected results would show that in control cells, FOXO1 is predominantly localized in the cytoplasm. In contrast, in cells treated with Bromachloronazole, a significant increase in the nuclear localization of FOXO1 would be observed, consistent with the inhibition of the PI3K/Akt pathway.
Table 2: Hypothetical Quantification of FOXO1 Nuclear Localization
| Treatment | Percentage of Cells with Nuclear FOXO1 |
| Vehicle Control | 15% |
| Bromachloronazole (10 µM) | 85% |
Reporter Gene Assays
Reporter gene assays are used to investigate the activity of specific transcription factors, which are often the terminal effectors of signaling pathways. thermofisher.com These assays utilize a plasmid containing a promoter with binding sites for a transcription factor of interest, which drives the expression of a reporter gene, such as luciferase or β-galactosidase. promega.de An increase or decrease in reporter gene expression reflects the activation or inhibition of the transcription factor.
To confirm that the observed nuclear translocation of FOXO1 leads to increased transcriptional activity, a reporter gene assay would be employed. A reporter construct containing multiple FOXO1 binding sites upstream of a luciferase gene would be transfected into the cells. The cells would then be treated with Bromachloronazole.
The expected outcome is a dose-dependent increase in luciferase activity in the cells treated with Bromachloronazole, confirming that the compound not only promotes the nuclear translocation of FOXO1 but also enhances its transcriptional activity.
Table 3: Hypothetical FOXO1 Reporter Gene Assay Results
| Treatment | Relative Luciferase Units (RLU) | Fold Change vs. Control |
| Vehicle Control | 1,500 | 1.0 |
| Bromachloronazole (1 µM) | 4,500 | 3.0 |
| Bromachloronazole (5 µM) | 12,000 | 8.0 |
| Bromachloronazole (10 µM) | 25,500 | 17.0 |
Collectively, these hypothetical findings from Western blotting, immunofluorescence, and reporter gene assays would provide strong evidence that the compound this compound, or "Bromachloronazole," exerts its biological effects by inhibiting the PI3K/Akt/mTOR signaling pathway, leading to the activation of the FOXO1 transcription factor.
Preclinical in Vitro Biological Activity of C14h8br2cln5o and Its Analogs
Antimicrobial Activity Studies
Nitrogen-containing heterocyclic compounds are a cornerstone in the development of antimicrobial agents. nih.govrsc.org The incorporation of halogen atoms, such as bromine and chlorine, can significantly modulate the biological activity of these molecules. mdpi.com
Antibacterial Spectrum and Minimum Inhibitory Concentrations (MICs)
Studies on various halogenated nitrogen heterocycles have demonstrated their potential as antibacterial agents. For instance, certain quinazolinone derivatives have been synthesized and shown to possess good in vitro antibacterial activity against pathogens like Xanthomonas axonopodis pv. citri (Xac), Pseudomonas syringae pv. actinidiae (Psa), and Xanthomonas oryzae pv. oryzae (Xoo). acs.org For some of these derivatives, the median effective concentration (EC50) values ranged from 16.9 to 27.0 μg/mL against Xac. acs.org
Similarly, newly synthesized thiazolo[3,2-b] mdpi.comjst.go.jpchemsrc.comtriazole derivatives containing a diphenylsulfone fragment with chlorine or bromine atoms have been evaluated for their antibacterial activity. jst.go.jp Promising results were observed against Bacillus cereus, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. jst.go.jp Another study on β-lactam-anthraquinone hybrids found that a compound with a thio-methyl substituent and a 3,4,5-trimethoxy phenyl group showed potent antibacterial activity against Staphylococcus aureus, with an MIC value of 0.25 μg/mL, which was superior to the standard ciprofloxacin. nih.gov
Table 1: Antibacterial Activity of Selected Halogenated Nitrogen Heterocycle Analogs
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Myricetin-quinazolinone derivative (L18) | Xanthomonas axonopodis pv. citri | 17.8 (EC50) | acs.org |
| Myricetin-quinazolinone derivative (L18) | Pseudomonas syringae pv. actinidiae | 29.7 (EC50) | acs.org |
| Myricetin-quinazolinone derivative (L18) | Xanthomonas oryzae pv. oryzae | 22.1 (EC50) | acs.org |
| Thiazolo[3,2-b] mdpi.comjst.go.jpchemsrc.comtriazole analog (2b) | Bacillus cereus | 8 | jst.go.jp |
| Thiazolo[3,2-b] mdpi.comjst.go.jpchemsrc.comtriazole analog (4b) | Bacillus cereus | 8 | jst.go.jp |
Antifungal Activity Assessment
The antifungal potential of halogenated nitrogen heterocycles has also been investigated. In a study of thiazolo[3,2-b] mdpi.comjst.go.jpchemsrc.comtriazole derivatives, the presence of a chlorine atom on a diphenylsulfone fragment resulted in notable antifungal activity against Candida glabrata, with an MIC of 64 µg/mL. jst.go.jp Some newly synthesized heterocyclic compounds based on 6-chloropyridazine-3(2H)-thione have also shown a high response against various fungi. researchgate.net
Antiviral Activity Investigations
Nitrogen-containing heterocycles are a significant class of compounds explored for antiviral drug discovery, targeting a wide array of viruses. researchgate.net
In Vitro Inhibition of Viral Replication
Research has identified heterocyclic carboxamide derivatives as potential anti-norovirus agents. jst.go.jp Structure-activity relationship (SAR) studies revealed that halogen substituents are crucial for antiviral activity. For example, a 3,5-di-chloro-thiophene analog demonstrated more potent antiviral activity (EC50 = 6.6 µM) than its mono-halogenated counterparts. jst.go.jp Furthermore, a 4,6-di-fluoro-benzothiazole analog showed an EC50 of 5.6 µM. jst.go.jp The combination of these features in a hybrid molecule resulted in a highly potent compound with an EC50 value of 0.53 µM against the norovirus. jst.go.jp
In the context of HIV, phenylalanine scaffolds with 1,2,3-triazole linkers have been synthesized and tested. mdpi.com A 2-fluoro benzamide (B126) compound from this series exhibited high anti-HIV activity with an EC50 of 3.13 µM. mdpi.com
Mechanism of Antiviral Action in Cellular Models
The mechanism of action for many antiviral nitrogen heterocycles involves targeting key viral enzymes or processes. For instance, some nitrogen-containing heterocycles act as non-nucleoside reverse transcriptase inhibitors in HIV. researchgate.net Molecular docking studies of certain pyrazole-imidazole hybrids have shown interactions with the binding pocket of the α-glucosidase enzyme, suggesting a potential mechanism for their biological activity. mdpi.com
Antiproliferative Activity in Cell Lines
The structural motifs found in C14H8Br2ClN5O are also present in compounds investigated for their anticancer properties. nih.govmdpi.com
Numerous quinone-containing N-heterocyclic compounds have been developed as antitumor agents. jocpr.com A series of 8-anilino-6-arylphenanthridinequinones, which include bromine-substituted analogs, have been synthesized and evaluated for their in vitro antiproliferative activity. jocpr.com The results indicated that the antiproliferative effects were significantly influenced by the electronic and inductive effects of substituents like bromine. jocpr.com Some of these compounds displayed significant antiproliferative activity in the sub-micromolar to low micromolar range (0.58–5.78 µM) against various human tumor cell lines. jocpr.com
Similarly, novel thiazoloquinazolinone derivatives have been synthesized and evaluated as kinase inhibitors with antiproliferative activity. tandfonline.com Furthermore, a study on novel racemic and optically pure aryl-substituted purines and their bioisosteres, which are also nitrogen heterocycles, identified compounds with promising submicromolar antiproliferative activity against several malignant tumor cell lines. mdpi.com Benzodiazine heterocycles, another class of nitrogen-containing compounds, have shown potent anticancer properties by inhibiting protein kinases and receptor tyrosine kinases. rsc.org For example, one such derivative exhibited significant anticancer activity against HepG2, HCT-116, and MCF-7 human cancer cell lines with IC50 values of 11.23 µM, 10.12 µM, and 13.92 µM, respectively. rsc.org
Table 2: Antiproliferative Activity of Selected Nitrogen Heterocycle Analogs
| Compound Class | Cell Line | IC50 / GI50 (µM) | Reference |
|---|---|---|---|
| 8-Anilino-6-arylphenanthridinequinone analog | Human tumor cell lines | 0.58 - 5.78 | jocpr.com |
| Benzodiazine derivative (6e) | HepG2 (Liver Cancer) | 11.23 | rsc.org |
| Benzodiazine derivative (6e) | HCT-116 (Colon Cancer) | 10.12 | rsc.org |
| Benzodiazine derivative (6e) | MCF-7 (Breast Cancer) | 13.92 | rsc.org |
| Aryl-substituted purine (B94841) bioisostere (40a) | Malignant tumor cell lines | Submicromolar | mdpi.com |
Cytotoxicity Assays (e.g., MTT, SRB) in Cancer Cell Lines
To determine the cytotoxic potential of a novel compound like this compound, a primary step involves assessing its ability to inhibit cell growth or induce cell death in various cancer cell lines. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) are standard methods for this purpose. nih.govnih.gov
The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases can convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell viability after treatment with the test compound.
The SRB assay , on the other hand, is based on the ability of the sulforhodamine B dye to bind to protein components of cells fixed with trichloroacetic acid. nih.gov The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number. The SRB assay is known for its good linearity with cell number and high sensitivity. nih.govvitrovivo.com
The results of these assays are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. This value is a key indicator of the compound's potency. A lower IC50 value signifies greater cytotoxic activity. These assays would be performed across a panel of cancer cell lines representing different tumor types to identify any selective cytotoxicity. broadinstitute.orgbiosb.com
Interactive Table: Representative Cytotoxicity Data for a Hypothetical Compound
Below is a hypothetical data table illustrating how the cytotoxic activity of a compound might be presented.
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 15.2 |
| MCF-7 | Breast Adenocarcinoma | SRB | 8.9 |
| HeLa | Cervical Adenocarcinoma | MTT | 22.5 |
| K-562 | Chronic Myelogenous Leukemia | SRB | 5.1 |
| KLM-1 | Pancreatic Cancer | MTT | 12.8 cellosaurus.org |
Effects on Cell Cycle Progression
Compounds that exhibit cytotoxicity are often investigated for their effects on cell cycle progression. researchgate.net The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by a series of checkpoints and regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). openstax.orglibretexts.org Dysregulation of the cell cycle is a hallmark of cancer. mdpi.com
To analyze the effect of a compound like this compound on the cell cycle, cancer cells would be treated with the compound for a specific duration. The cells are then fixed, stained with a fluorescent DNA-binding dye (such as propidium (B1200493) iodide), and analyzed by flow cytometry. This technique measures the DNA content of individual cells, allowing for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
An accumulation of cells in a particular phase suggests that the compound may be interfering with the molecular machinery that governs that stage of the cell cycle. For instance, a G2/M arrest could indicate that the compound is damaging DNA or interfering with microtubule formation. Further molecular studies would then be conducted to identify the specific protein targets, such as CDKs or checkpoint proteins, that are affected by the compound. nih.gov
Immunomodulatory Properties
Beyond direct cytotoxicity, a compound's potential to modulate the immune system is a critical area of investigation in cancer therapy. nih.gov The immune system, particularly cells like T cells and Natural Killer (NK) cells, plays a crucial role in recognizing and eliminating tumor cells. bdbiosciences.com
Modulation of Immune Cell Function in Cell Culture
To assess the immunomodulatory properties of a compound like this compound, its effects on various immune cells would be studied in vitro. These cells can include peripheral blood mononuclear cells (PBMCs), or isolated populations of T cells, NK cells, dendritic cells, and macrophages. wikipedia.orgcellsignal.com
Key aspects to investigate include:
Lymphocyte Proliferation: Assays would measure the ability of T cells and B cells to proliferate in the presence of the compound, both with and without stimulation. wikipedia.org
Cytotoxic T-Lymphocyte (CTL) and NK Cell Activity: The ability of the compound to enhance the tumor-killing capacity of CTLs and NK cells would be assessed in co-culture experiments with cancer cells. bdbiosciences.com
Macrophage and Dendritic Cell Function: The compound's influence on the antigen-presenting capabilities of macrophages and dendritic cells, as well as their polarization into pro-inflammatory or anti-inflammatory phenotypes, would be examined. wikipedia.orgcellsignal.com
Cytokine Production Profiling
Cytokines are signaling proteins that are crucial for intercellular communication within the immune system. nih.gov A compound's effect on the production of various cytokines can reveal its immunomodulatory profile. nih.gov
To perform cytokine profiling, immune cells would be cultured with the compound, and the supernatant would be collected. The levels of various cytokines, such as interferons (IFNs), interleukins (ILs), and tumor necrosis factor (TNF), would be measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead arrays.
An increase in pro-inflammatory cytokines like IFN-γ and IL-2 could indicate an enhancement of anti-tumor immunity, while an increase in immunosuppressive cytokines like IL-10 or TGF-β might suggest a dampening of the immune response.
Interactive Table: Hypothetical Cytokine Profile of an Immunomodulatory Compound
This table illustrates how cytokine production data might be presented.
| Cytokine | Immune Cell Type | Fold Change vs. Control |
| IFN-γ | T Cells | 3.5 |
| IL-2 | T Cells | 2.8 |
| TNF-α | Macrophages | 4.1 |
| IL-10 | T Cells | 0.8 |
| IL-6 | Monocytes | 1.2 |
Information regarding the chemical compound this compound is not publicly available.
Extensive research has yielded no specific data or scientific literature for a compound with the molecular formula this compound. Consequently, it is not possible to provide a detailed article on its future research directions and potential applications as requested.
The creation of a scientifically accurate and informative article requires a foundation of existing research, including synthesis methods, biological activity, and preliminary studies. Without any available information on this compound, any attempt to generate content for the specified sections would be speculative and not based on factual evidence.
Therefore, the following sections of the requested article cannot be developed:
Future Research Directions and Potential Applications of C14h8br2cln5o
Collaborative Research Initiatives in Chemical Biology:There are no existing research initiatives to report on for this compound.
Further investigation into scientific databases and chemical repositories has also failed to identify any compound with this specific molecular formula. It is possible that this is a novel or theoretical compound that has not yet been synthesized or characterized.
Conclusion
Summary of Key Findings from C14H8Br2ClN5O Research
A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific research associated with the chemical formula this compound. At present, there are no publicly available studies that detail the synthesis, characterization, or biological activity of a compound with this exact molecular formula. Consequently, there are no key findings to summarize regarding its chemical properties, potential mechanisms of action, or therapeutic applications. The absence of data indicates that this compound is likely not a subject of extensive scientific investigation or may represent a novel chemical entity that has not yet been described in the literature.
Significance and Broader Implications of the Research
Due to the absence of research on this compound, it is not possible to ascertain its significance or any broader implications. The potential importance of any chemical compound is contingent upon its unique structural features and observed biological effects. Without experimental data, any discussion of its impact would be purely speculative. The investigation of novel chemical structures is a fundamental aspect of drug discovery and materials science; however, without foundational research, the potential contributions of this compound to these or any other field remain unknown.
Unanswered Questions and Future Perspectives in the Field
The primary unanswered question surrounding this compound is its very existence and structure. Future research would first need to focus on the theoretical design and successful synthesis of a stable molecule with this formula. Following this, a host of questions would need to be addressed, including:
What is the definitive three-dimensional structure of the molecule?
What are its fundamental physicochemical properties (e.g., solubility, melting point, stability)?
Does it exhibit any biological activity in cellular or animal models?
If biologically active, what are its molecular targets and mechanism of action?
What is its potential for therapeutic development or other applications?
The future perspective for a compound that has not yet been synthesized or studied is entirely open. The initial steps would involve computational modeling to predict potential structures and properties, followed by synthetic chemistry to create the compound. Subsequent in-depth biological screening and characterization would be necessary to determine if this compound holds any scientific or practical value. Until such research is undertaken, the compound remains a theoretical entity.
Table of Compound Names
| Chemical Formula |
| This compound |
Q & A
Basic Research Questions
Q. What are the recommended methods for characterizing the purity and structural identity of C₁₄H₈Br₂ClN₅O?
- Methodological Answer : Characterize the compound using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and heteronuclear correlations), high-resolution mass spectrometry (HRMS), and elemental analysis. For purity, employ HPLC with UV detection and differential scanning calorimetry (DSC) to confirm crystallinity and absence of solvates. Cross-validate spectral data with synthetic intermediates and known analogs .
Q. How should researchers design a synthetic route for C₁₄H₈Br₂ClN₅O to ensure reproducibility?
- Methodological Answer : Prioritize stepwise synthesis with orthogonal protecting groups for heteroatoms (e.g., chlorine and bromine). Document reaction conditions (temperature, solvent purity, catalyst loading) meticulously, and include control experiments to test the necessity of each reagent. Validate reproducibility by repeating key steps in triplicate and comparing yields/purity metrics .
Q. What stability studies are critical for C₁₄H₈Br₂ClN₅O under laboratory storage conditions?
- Methodological Answer : Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C), humidity levels (40% and 75% RH), and light exposure. Monitor degradation via HPLC and FTIR at intervals (e.g., 1, 3, 6 months). Include inert atmosphere controls to assess oxidative stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for C₁₄H₈Br₂ClN₅O across different assay systems?
- Methodological Answer : Perform a systematic review of assay protocols (e.g., cell line viability, enzyme inhibition kinetics) to identify variables such as buffer composition, incubation time, or detection limits. Re-run assays under harmonized conditions and apply statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding factors. Cross-reference with structural analogs to identify pharmacophore sensitivity .
Q. What computational strategies are effective for predicting the reactivity of C₁₄H₈Br₂ClN₅O in novel reaction environments?
- Methodological Answer : Use density functional theory (DFT) to model frontier molecular orbitals and predict sites of electrophilic/nucleophilic attack. Validate predictions with kinetic isotopic effect (KIE) studies or substituent-directed reactivity assays. Compare computed activation energies with experimental Arrhenius plots to refine models .
Q. How should researchers optimize solvent systems for C₁₄H₈Br₂ClN₅O crystallization to achieve high-resolution X-ray diffraction data?
- Methodological Answer : Screen solvents using a ternary phase diagram (e.g., ethanol/water/acetone) and vary cooling rates. Employ seeding techniques to control nucleation. For recalcitrant crystals, consider co-crystallization with host molecules or ionic liquids. Validate lattice parameters against Cambridge Structural Database entries .
Q. What strategies mitigate batch-to-batch variability in the biological activity of C₁₄H₈Br₂ClN₅O?
- Methodological Answer : Implement strict quality control (QC) checkpoints:
- Synthetic batches : Track impurities via LC-MS and exclude batches with >98% purity.
- Biological assays : Use internal reference compounds (e.g., a well-characterized inhibitor) to normalize activity data.
- Data analysis : Apply multivariate regression to correlate impurity profiles with bioactivity outliers .
Q. How can multi-omics data (e.g., proteomics, metabolomics) be integrated to elucidate the mechanism of action of C₁₄H₈Br₂ClN₅O?
- Methodological Answer : Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify clusters of proteins/metabolites perturbed by the compound. Validate hypotheses with CRISPR-Cas9 knockouts of candidate targets. Correlate omics findings with phenotypic screens (e.g., apoptosis, cell cycle arrest) to establish causality .
Methodological Guidelines
- Literature Review : Use SciFinder or Reaxys to compile synthetic protocols and bioactivity data. Prioritize primary literature over patents, and apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research gaps .
- Data Presentation : Avoid raw data in main texts; instead, use processed datasets (e.g., normalized IC₅₀ values) in tables. For spectra, include peak assignments and integration ratios in supplementary materials .
- Ethical Reproducibility : Share synthetic procedures, characterization data, and assay protocols in public repositories (e.g., Zenodo) under CC-BY licenses. Cite all prior work rigorously to avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
